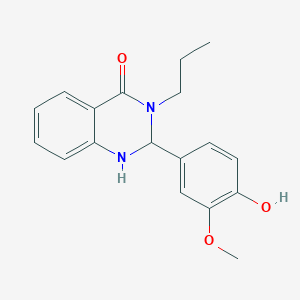
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone, also known as PQQ, is a redox cofactor that plays a crucial role in the regulation of cellular functions. PQQ was first discovered in 1979 as a cofactor for bacterial dehydrogenases. Since then, PQQ has been found to be present in a wide range of organisms, including humans. The unique properties of PQQ have made it a subject of intense scientific research.
Mechanism of Action
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone acts as a redox cofactor, which means that it is involved in the transfer of electrons in cellular processes. This compound is involved in the regulation of cellular functions, including the production of energy and the maintenance of cellular integrity. This compound also acts as an antioxidant, which means that it helps to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to increase the production of energy in cells, which can improve overall cellular function. This compound has also been found to improve cognitive function, including memory and learning. This compound has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments. It is stable and easy to work with, which makes it a useful tool for studying cellular processes. This compound is also relatively inexpensive, which makes it accessible to researchers with limited budgets. However, this compound also has some limitations for lab experiments. It can be difficult to obtain in large quantities, which can limit its use in certain types of experiments. This compound is also sensitive to light and heat, which can affect its stability.
Future Directions
There are several future directions for research on 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone. One area of research is the development of new methods for synthesizing this compound. Another area of research is the investigation of the potential therapeutic applications of this compound, including its use in the treatment of neurological disorders and cardiovascular disease. Additionally, researchers are interested in exploring the potential role of this compound in the regulation of cellular metabolism and the production of energy in cells.
Synthesis Methods
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a variety of methods, including chemical synthesis, microbial synthesis, and plant synthesis. Chemical synthesis involves the use of chemical reactions to produce this compound from precursor compounds. Microbial synthesis involves the use of bacteria to produce this compound through fermentation. Plant synthesis involves the extraction of this compound from plants that naturally produce it.
Scientific Research Applications
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have a wide range of scientific research applications. It has been found to have antioxidant properties, which make it useful in the prevention and treatment of a variety of diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease. This compound has also been found to have neuroprotective properties, which make it useful in the treatment of neurological disorders.
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-10-20-17(12-8-9-15(21)16(11-12)23-2)19-14-7-5-4-6-13(14)18(20)22/h4-9,11,17,19,21H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVKVFSDMOXQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
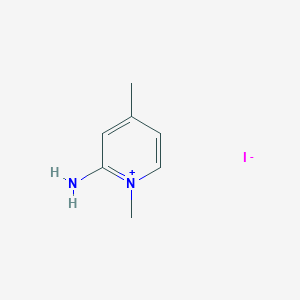
![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)
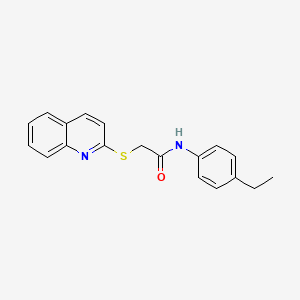
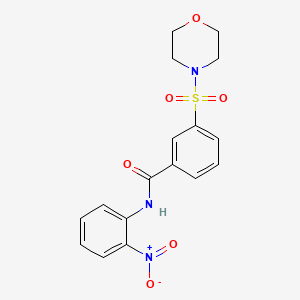
![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(3-pyridinyl)propyl]butanamide](/img/structure/B5147521.png)
![3-(anilinomethyl)-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5147523.png)
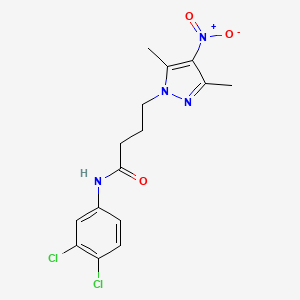
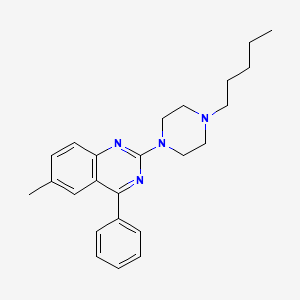
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-methoxy-3-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5147571.png)
![N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5147575.png)

![2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5147599.png)
